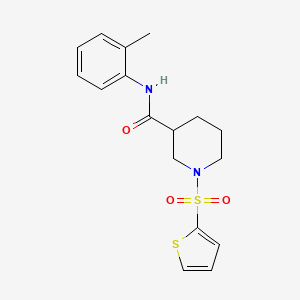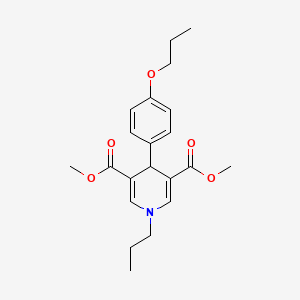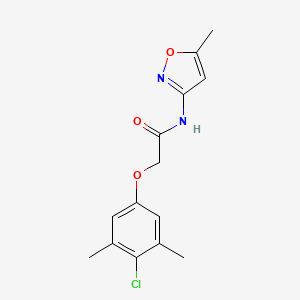
N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
説明
N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is a piperidine-based derivative that has been found to exhibit promising biological activities, making it a subject of interest for researchers in various fields.
作用機序
The mechanism of action of N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with specific receptors in the central nervous system, leading to the inhibition of certain enzymes and the modulation of neurotransmitter release. This, in turn, leads to the observed biological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide are diverse and significant. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects, leading to a reduction in pain and inflammation in various animal models. Additionally, the compound has been shown to possess anticonvulsant and neuroprotective properties, indicating its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide in lab experiments include its potent biological activities, its ease of synthesis, and its relatively low toxicity. However, the limitations of using the compound include its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. One potential area of focus is the development of new drugs based on the compound for the treatment of pain and inflammation-related disorders. Additionally, further research could explore the potential use of the compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, there is a need for more research on the mechanism of action of the compound, which could provide insights into its potential uses in medicine and pharmaceuticals.
In conclusion, N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. The compound exhibits potent biological activities and has been shown to possess anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties. Further research is needed to explore the potential uses of the compound in medicine and to better understand its mechanism of action.
科学的研究の応用
The potential applications of N-(2-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide in scientific research are diverse and promising. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, the compound has been shown to possess anticonvulsant and neuroprotective properties, indicating its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-(2-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-6-2-3-8-15(13)18-17(20)14-7-4-10-19(12-14)24(21,22)16-9-5-11-23-16/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUKCMPBCSWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-fluorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4817836.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4817842.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4817846.png)
![1-allyl-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4817857.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4817859.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4817860.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4817875.png)
![1-{[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4817893.png)


![N-[3-(dimethylamino)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4817911.png)
![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)
![3-({[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4817927.png)
